molecular formula C25H31N5O4S2 B12399180 Rad51-IN-7

Rad51-IN-7

Cat. No.: B12399180
M. Wt: 529.7 g/mol
InChI Key: OBHGDDQTTLOIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rad51-IN-7 is a small molecule inhibitor that targets the Rad51 protein, which plays a crucial role in homologous recombination, a key DNA repair mechanism. Rad51 is essential for maintaining genomic stability by repairing double-strand breaks in DNA. Overexpression of Rad51 is often associated with cancer, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rad51-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Formation of Core Structure: This typically involves the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form the core structure.

    Functional Group Modifications: Introduction of functional groups through nucleophilic substitution, oxidation, or reduction reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rad51-IN-7 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Rad51-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Rad51-IN-7 is unique compared to other Rad51 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

This compound stands out due to its higher specificity and effectiveness in targeting Rad51, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C25H31N5O4S2

Molecular Weight

529.7 g/mol

IUPAC Name

propan-2-yl N-[4-[5-[2-cyclopropylsulfonyl-4-(1H-pyrazol-4-ylamino)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate

InChI

InChI=1S/C25H31N5O4S2/c1-15(2)34-25(31)30-17-5-3-16(4-6-17)24-26-14-22(35-24)21-10-7-18(29-19-12-27-28-13-19)11-23(21)36(32,33)20-8-9-20/h7,10-17,20,29H,3-6,8-9H2,1-2H3,(H,27,28)(H,30,31)

InChI Key

OBHGDDQTTLOIOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC4=CNN=C4)S(=O)(=O)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.